Iturin A

Antifungal activity Structure-activity relationship Iturin isoforms

Iturin A (CAS 52229-90-0) is a cyclic heptapeptide linked to a β-amino fatty acid chain (C14–C17), belonging to the iturin family of lipopeptides produced by Bacillus subtilis and related species. It is the most extensively studied member of this family, distinguished by a D-Tyr residue at position 6 and a conserved heptapeptide sequence (D-Asn–L-Gln–L-Pro–D-Asn–L-Ser–D-Tyr–L-Asn) cyclized via the β-amino fatty acid.

Molecular Formula C48H74N12O14
Molecular Weight 1043.2 g/mol
CAS No. 52229-90-0
Cat. No. B15613488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIturin A
CAS52229-90-0
Molecular FormulaC48H74N12O14
Molecular Weight1043.2 g/mol
Structural Identifiers
InChIInChI=1S/C48H74N12O14/c1-26(2)10-7-5-3-4-6-8-11-28-21-41(67)54-32(22-38(50)64)43(69)56-31(20-27-13-15-29(62)16-14-27)42(68)57-33(23-39(51)65)44(70)55-30(17-18-37(49)63)48(74)60-19-9-12-36(60)47(73)58-34(24-40(52)66)45(71)59-35(25-61)46(72)53-28/h13-16,26,28,30-36,61-62H,3-12,17-25H2,1-2H3,(H2,49,63)(H2,50,64)(H2,51,65)(H2,52,66)(H,53,72)(H,54,67)(H,55,70)(H,56,69)(H,57,68)(H,58,73)(H,59,71)/t28?,30-,31+,32-,33+,34+,35-,36-/m0/s1
InChIKeyRDUGMXONDQDIRN-QZBZMMCASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Iturin A (CAS 52229-90-0) — Cyclic Lipopeptide Antibiotic from Bacillus subtilis for Antifungal Research and Biopesticide Procurement


Iturin A (CAS 52229-90-0) is a cyclic heptapeptide linked to a β-amino fatty acid chain (C14–C17), belonging to the iturin family of lipopeptides produced by Bacillus subtilis and related species [1]. It is the most extensively studied member of this family, distinguished by a D-Tyr residue at position 6 and a conserved heptapeptide sequence (D-Asn–L-Gln–L-Pro–D-Asn–L-Ser–D-Tyr–L-Asn) cyclized via the β-amino fatty acid [2]. Unlike several structural congeners within the same biosynthetic family, iturin A possesses potent, broad-spectrum antifungal activity and well-characterized membrane-targeting properties [1].

Why Iturin Family Lipopeptides Cannot Be Interchanged: Structural Determinants of Biological Activity in Iturin A Procurement


The iturin family encompasses multiple structurally related cyclic lipopeptides—including iturin A, iturin C, mycosubtilin, bacillomycin D, bacillomycin F, and bacillomycin L—that share a common heptapeptide core linked to a β-amino fatty acid but differ critically in amino acid sequence, fatty acid chain length, and the presence or position of charged residues [1]. These seemingly subtle structural variations produce profound functional divergence: some congeners (e.g., iturin C) lack antifungal activity entirely, while others exhibit orders-of-magnitude differences in potency against specific fungal targets [2]. Furthermore, the differential hemolytic profile across iturin family members demonstrates that membrane-disrupting activity is exquisitely sensitive to peptide sequence, not merely a class-level property [3]. Consequently, generic substitution of one iturin lipopeptide for another without compound-specific validation will likely yield unpredictable and potentially ineffective outcomes in both research and biopesticide applications.

Iturin A Quantitative Differentiation Guide: Comparator Evidence for Scientific Selection and Procurement


Iturin A Possesses Potent Antifungal Activity Whereas Iturin C Is Completely Inactive — A Binary Functional Divergence Within the Same Biosynthetic Family

Within the iturin family, iturin C is structurally nearly identical to iturin A—sharing the same amino acid composition and molar ratios—yet iturin C exhibits no detectable antibiotic activity. This represents a binary functional divergence driven by a single structural difference: in iturin C, the aspartyl residue is linked to the carboxyl group of the β-amino acid rather than forming the cyclic lactam ring characteristic of iturin A [1]. In standardized MIC assays, iturin A completely inhibits Saccharomyces cerevisiae growth at 30 µg/mL, whereas iturin C shows no antifungal effect at any tested concentration [1][2].

Antifungal activity Structure-activity relationship Iturin isoforms

Iturin A Demonstrates 2-Fold Lower MIC Than Bacillomycin F Across Three Phytopathogenic Fungi in a Side-by-Side Head-to-Head Assay

In a direct comparative study isolating both compounds from the same Bacillus siamensis JFL15 strain, iturin A and bacillomycin F were purified and tested head-to-head against three major phytopathogens. Iturin A consistently exhibited approximately 2-fold lower MIC values than bacillomycin F across all three fungal targets: Magnaporthe grisea (62.50 vs. 125.00 µg/mL), Rhizoctonia solani (31.25 vs. 62.50 µg/mL), and Colletotrichum gloeosporioides (62.50 vs. 125.00 µg/mL) [1].

Antifungal potency Phytopathogen control Bacillomycin comparison

Iturin A Outperforms Commercial Chemical Fungicides Sodium Dehydroacetate and Natamycin by 58–540 Fold Against Postharvest Strawberry Spoilage Fungi

When benchmarked against two widely used commercial postharvest fungicides—sodium dehydroacetate and natamycin—iturin A showed dramatically superior potency. Against Fusarium fujikuroi, the MIC values were 3.0, 7.5, and 0.0518 mg/mL for sodium dehydroacetate, natamycin, and iturin A, respectively—representing a 58-fold improvement over sodium dehydroacetate and a 145-fold improvement over natamycin. Against Botrytis cinerea, the MIC values were 20, 20, and 0.0370 mg/mL, representing a 540-fold advantage over both chemical comparators [1].

Postharvest preservation Chemical fungicide alternative Food safety

Iturin A Displays Strong Hemolytic Activity on Human Erythrocytes While the Structurally Analogous Iturin C Is Totally Inactive — Defining Differential Membrane-Interaction Selectivity

In a direct comparative hemolysis assay on human erythrocytes, iturin A and bacillomycin L exhibited strong, concentration-dependent lytic activity, whereas iturin C was completely inactive under identical conditions. This differential hemolytic behavior parallels their antifungal activity profiles—iturin C being also devoid of antibiotic activity—and demonstrates that the cyclic lactam structure of iturin A and bacillomycin L is essential for membrane insertion and pore formation [1]. The hemolytic action of iturin A occurs at concentrations below its critical micellar concentration (CMC ≈ 40 µM), indicating that monomeric, not aggregated, lipopeptide species mediate membrane disruption [2].

Hemolytic activity Membrane selectivity Safety profiling

Iturin A Uniquely Activates Dual Salicylic Acid/Jasmonic Acid Defense Pathways and Binds 12-Oxophytodienoate Reductase 2 — A Differentiated Elicitor Profile Versus Fengycin and Surfactin

In a targeted transcriptional and proteomic study comparing the three major Bacillus cyclic lipopeptide families, iturin A, fengycin, and surfactin each elicited distinct plant defense gene expression patterns in mandarin fruit. Iturin A was the only CLP that stimulated both ethylene (ET) key genes and chitinase (CHI) genes under both infected and uninfected conditions, and proteomic analysis revealed that iturin A specifically binds to 12-oxophytodienoate reductase 2—an enzyme in the oxylipin biosynthetic process required for jasmonic acid (JA) production—thereby activating induced systemic resistance (ISR) through the JA signaling pathway [1]. In parallel, iturin A activates the transcription of defense genes PR1 and PDF1.2 via the salicylic acid (SA) and JA pathways, respectively, and this elicitor function is strictly dependent on the cyclic structure of the intact lipopeptide [2]. The study concluded that iturin A showed the most powerful ISR-stimulating activity among the three CLPs tested [1].

Plant defense elicitation Induced systemic resistance Biopesticide mechanism

Iturin A Optimal Application Scenarios Grounded in Comparative Evidence


Postharvest Biopesticide Formulation Targeting Botrytis cinerea and Fusarium spp. in Fruit Supply Chains

Iturin A's 58–540 fold potency advantage over sodium dehydroacetate and natamycin against strawberry spoilage fungi [1] positions it as a high-efficiency, low-residue alternative for postharvest disease control. Its dual direct-antifungal and plant-defense-eliciting properties [2] further support applications where both immediate pathogen suppression and sustained tissue resistance are required, such as citrus and berry cold-chain management.

Rice Blast and Sheath Blight Biocontrol Agent Development

The demonstrated 2-fold lower MIC of iturin A compared to bacillomycin F against Magnaporthe grisea (62.50 vs. 125.00 µg/mL) and Rhizoctonia solani (31.25 vs. 62.50 µg/mL) [3] makes iturin A the preferred iturin-family candidate for formulations targeting these economically significant cereal pathogens, where every reduction in active ingredient concentration translates directly to cost savings in large-scale field applications.

Cyclic Lipopeptide Structure-Activity Relationship (SAR) Research Using Iturin A as the Bioactive Reference Standard

The binary functional contrast between iturin A (antifungal-active, hemolytic) and iturin C (completely inactive in both assays) [4][5], combined with the availability of synthetic iturin A and its fluorinated analogs for mechanistic studies [6], establishes iturin A as the essential positive-control compound for SAR investigations into cyclization-dependent membrane activity, ion channel formation, and lipid interaction specificity within the iturin lipopeptide class.

Integrated Pest Management Programs Requiring Both Curative and Plant-Immunity-Priming Functionality

In contrast to fengycin and surfactin—which primarily activate single or narrower defense pathways—iturin A uniquely and simultaneously engages both the salicylic acid (PR1) and jasmonic acid (PDF1.2) signaling cascades, and physically binds the JA-biosynthetic enzyme 12-oxophytodienoate reductase 2 [2]. This evidence supports the selection of iturin A over alternative Bacillus-derived CLPs when the product specification demands a single active ingredient with both direct antifungal and broad-spectrum ISR-inducing capabilities.

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